molecular formula C20H23N5O4 B11268508 N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11268508
M. Wt: 397.4 g/mol
InChI Key: HYYQNJVTHUTGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally includes the following steps:

    Formation of the triazole ring:

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate amine.

    Substitution reactions: The phenyl groups are functionalized with ethoxy and methoxy groups through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2,5-diethoxyphenyl)-5-((4-methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Rufinamide: An anticonvulsant used in the treatment of epilepsy.

    Voriconazole: Another antifungal agent with a broad spectrum of activity.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C20H23N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12H,4-5H2,1-3H3,(H,22,26)(H2,21,23,24,25)

InChI Key

HYYQNJVTHUTGLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.